molecular formula C11H8Cl4O4 B11953099 Isopropyl tetrachlorophthalate CAS No. 104472-57-3

Isopropyl tetrachlorophthalate

Cat. No.: B11953099
CAS No.: 104472-57-3
M. Wt: 346.0 g/mol
InChI Key: DDOHGXQMISKSCS-UHFFFAOYSA-N
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Description

Isopropyl tetrachlorophthalate is a chemical compound with the molecular formula C11H8Cl4O4 It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl tetrachlorophthalate typically involves the chlorination of phthalic anhydride followed by esterification with isopropanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general steps are as follows:

    Chlorination: Phthalic anhydride is reacted with chlorine gas in the presence of a catalyst to form tetrachlorophthalic anhydride.

    Esterification: The tetrachlorophthalic anhydride is then reacted with isopropanol in the presence of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and esterification in reactors designed for high efficiency and yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl tetrachlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield tetrachlorophthalic acid and isopropanol.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products:

    Substitution: Products include various substituted phthalates.

    Hydrolysis: Tetrachlorophthalic acid and isopropanol.

    Reduction: Less chlorinated phthalate derivatives.

Scientific Research Applications

Isopropyl tetrachlorophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor in enzymatic reactions.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of isopropyl tetrachlorophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ester group play a crucial role in its binding affinity and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

  • Cyclohexyl tetrachlorophthalate
  • 2-Ethylbutyl tetrachlorophthalate
  • Hexyl tetrachlorophthalate
  • 2-Octyl tetrachlorophthalate

Comparison: Isopropyl tetrachlorophthalate is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs. For instance, the isopropyl group provides a different steric hindrance and electronic environment, affecting its interaction with other molecules and its overall stability.

Properties

CAS No.

104472-57-3

Molecular Formula

C11H8Cl4O4

Molecular Weight

346.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-propan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C11H8Cl4O4/c1-3(2)19-11(18)5-4(10(16)17)6(12)8(14)9(15)7(5)13/h3H,1-2H3,(H,16,17)

InChI Key

DDOHGXQMISKSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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